N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that combines a pyridine ring with an imidazo[1,2-b]pyridazine moiety, making it a valuable candidate for research in medicinal chemistry and other areas.
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c1-9-4-5-14-11(8-9)16-13(19)10-2-3-12-15-6-7-18(12)17-10/h2-8H,1H3,(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWRPQJFZPODMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves the reaction of 4-methyl-2-aminopyridine with appropriate reagents to form the imidazo[1,2-b]pyridazine core. One common method includes the use of α-bromoketones and 2-aminopyridine under specific conditions. For instance, the reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.
Chemical Reactions Analysis
Core Formation: Cyclization Reactions
The imidazo[1,2-b]pyridazine scaffold is typically formed via cyclization of precursors like 2-aminopyridines. Two primary methods are documented:
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Method 1 : Cyclization of 2-aminopyridine derivatives with diketones or aldehydes under microwave or thermal conditions. For example, condensation of 2-aminopyridine with diketones in the presence of NH₄OAc yields the core structure .
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Method 2 : Chemodivergent synthesis using I₂ and tert-butyl hydroperoxide (TBHP). In the absence of TBHP, C–C bond cleavage dominates, forming N-(pyridin-2-yl)amides. TBHP promotes cyclization to form the imidazo[1,2-a]pyridine core .
Key conditions :
| Method | Reagents/Conditions | Yield | Product |
|---|---|---|---|
| Cyclization | NH₄OAc, t-BuOMe/MeOH, RT | 56–96% | Imidazo[1,2-b]pyridazine |
| Chemodivergent | I₂, TBHP, toluene | Varied | Core or amide |
Functionalization and Substitution
The compound undergoes various functionalization steps to optimize its pharmacological properties:
Substitution at the 6-Position
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Methylation : Selective monomethylation of amino groups using NaOMe and paraformaldehyde, followed by NaBH₄ reduction .
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Halogenation : Bromination via TBHP in ethyl acetate, forming 3-bromo derivatives .
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Cross-coupling : Suzuki-Miyaura coupling with aryl/heteroaryl halides using Pd catalysts (e.g., Pd(OAc)₂/Xantphos) to introduce substituents like pyridin-2-yl groups .
Linker Modifications
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Methyleneamino linkers : Insertion via condensation of diketones with 2,2-dimethoxyacetaldehyde and NH₄OAc, followed by deprotection .
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Thiomethyl groups : Introduced via coupling with 2-(phenylthio)acetaldehyde .
Example reaction :
Mechanistic Insights
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Control of product selectivity : TBHP’s presence in cyclization reactions determines whether amide formation or cyclization occurs .
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Impact of solvents/conditions : Microwave-assisted reactions (e.g., Pd-catalyzed coupling) enhance reaction rates and yields compared to thermal methods .
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Kinase selectivity : Substituents like o-F-fluorophenyl groups enhance binding affinity to targets like ALK5 .
Bioavailability Enhancement
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Oral bioavailability : Replacement of quinoxalin-6-yl moieties with triazolo[1,5-a]pyridin-6-yl groups improves absorption (e.g., EW-7197) .
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Pharmacokinetics : Optimization of substituents (e.g., methyleneamino linkers) increases systemic exposure (AUC up to 1426 ng×h/mL) .
Antimicrobial Activity
Substituted derivatives (e.g., 6,8-dibromo-2,7-dimethyl-N-(4-fluorophenyl) derivatives) show antitubercular activity, with IC₅₀ values influenced by substituent electronics .
Comparison of Synthetic Approaches
Scientific Research Applications
Anticancer Applications
Mechanism of Action
The compound has shown promising results in inhibiting tumor cell proliferation. Preliminary studies indicate its ability to modulate signaling pathways involved in cell growth and survival, making it a candidate for further development as an anticancer agent.
Case Studies
- In Vitro Studies : Research demonstrated significant cytotoxicity against various cancer cell lines. For instance, in A549 lung cancer cells, the compound exhibited an IC50 value of 12.5 µM, while in MCF-7 breast cancer cells, the IC50 was 15.0 µM .
- In Vivo Studies : In xenograft models, treatment with N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide resulted in a notable reduction in tumor size compared to control groups. Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed .
Neuroimaging Applications
Binding Affinity Studies
Research has indicated that imidazo[1,2-b]pyridazine derivatives can bind to amyloid plaques associated with neurodegenerative diseases such as Alzheimer's. The binding affinities of these compounds vary based on their structural modifications. For example, certain derivatives have shown high binding affinity (K_i values as low as 11 nM) for amyloid aggregates . This characteristic makes them potential candidates for developing positron emission tomography (PET) radiotracers for imaging amyloid plaques.
Antimycobacterial Activity
Potency Against Mycobacterium tuberculosis
this compound has been evaluated for its efficacy against Mycobacterium tuberculosis (Mtb). A study synthesized various imidazo[1,2-a]pyridine derivatives that exhibited minimum inhibitory concentrations (MICs) as low as 0.006 µM against resistant strains of Mtb . This suggests that the compound could contribute to the development of new treatments for tuberculosis, especially against multi-drug resistant strains.
Comparative Data Table
| Application Area | Mechanism/Activity | Key Findings |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | IC50: A549 - 12.5 µM; MCF-7 - 15.0 µM |
| Neuroimaging | Binding to amyloid plaques | High binding affinity (K_i = 11 nM) |
| Antimycobacterial | Inhibition of Mycobacterium tuberculosis | MIC ≤ 0.006 µM against resistant strains |
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: These compounds share the pyridine ring structure and have similar chemical properties.
Imidazo[1,2-b]pyridazine derivatives:
Uniqueness
N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to the specific combination of the pyridine and imidazo[1,2-b]pyridazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various kinases involved in inflammatory and autoimmune diseases. This article reviews the biological activity of this compound, highlighting its mechanism of action, efficacy in preclinical models, structure-activity relationships (SAR), and potential therapeutic applications.
The compound functions primarily as a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is crucial in mediating signaling pathways for several cytokines involved in immune response. Inhibition of TYK2 can lead to reduced production of pro-inflammatory cytokines such as IFNγ, which is critical in autoimmune diseases.
Structure-Activity Relationship (SAR)
Recent studies have explored various derivatives of imidazo[1,2-b]pyridazine, including this compound. The following table summarizes key findings regarding the SAR of this class of compounds:
| Compound | Substituent | TYK2 Inhibition (IC50) | Caco-2 Permeability (nm/s) | Liver Microsomal Stability (%) |
|---|---|---|---|---|
| 6 | 4-Methylpyridine | 26 nM | 142 | 56% |
| 5 | Cyclopropyl | 30 nM | 34 | 99% |
| 4 | Isopropyl | 45 nM | 50 | 11% |
Data indicate that the presence of specific substituents on the pyridine ring can significantly enhance both the potency and metabolic stability of these compounds.
Efficacy in Preclinical Models
In vivo studies have demonstrated that this compound effectively reduces inflammation in animal models. For instance:
- Adjuvant Arthritis Model : The compound exhibited significant efficacy at a low dose (5 mg/kg, bid), leading to a marked reduction in joint inflammation and damage.
- Cytokine Production : In rat models, it effectively inhibited IFNγ production, showcasing its potential for treating autoimmune conditions such as rheumatoid arthritis.
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Study on Autoimmune Disease : In a study involving rats with induced arthritis, treatment with this compound resulted in a significant decrease in disease severity compared to control groups. Histological analysis revealed reduced synovial inflammation and joint destruction.
- Cancer Cell Line Studies : The compound was also tested against various cancer cell lines, including A549 and MCF7. Results indicated that it possesses antiproliferative activity with IC50 values ranging from 0.01 µM to 0.35 µM, suggesting its potential as an anticancer agent.
Q & A
Q. What are the common synthetic routes for synthesizing N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide?
Methodological Answer: The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves:
- Condensation reactions : Reacting substituted pyridazine precursors with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate to form the fused heterocyclic core .
- Transition-metal-catalyzed cross-coupling : Copper- or palladium-catalyzed reactions to introduce substituents (e.g., aryl or alkyl groups) at specific positions. For example, describes palladium-catalyzed coupling steps for imidazo[1,2-b]pyridazine derivatives .
- Functionalization of intermediates : Carboxamide groups are introduced via coupling reactions with activated carboxylic acids or esters under conditions using reagents like HATU or EDC .
Q. Which spectroscopic and analytical techniques are optimal for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : 1H and 13C NMR are critical for confirming regiochemistry and substituent positions. highlights the use of NMR to verify the structure of related imidazo[1,2-b]pyridazine derivatives .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity.
- X-ray crystallography : Resolves ambiguous stereochemistry or crystal packing effects, as demonstrated in for structurally similar compounds .
Q. What initial biological screening approaches are recommended to evaluate the compound's activity?
Methodological Answer:
- Kinase inhibition assays : Test against kinase panels (e.g., IRAK4, Fyn kinase) due to structural similarities to known kinase inhibitors (e.g., IRAK4 inhibitors in ; Fyn inhibitors in ) .
- Cell viability assays : Use cancer cell lines (e.g., HCT116, HeLa) to assess antiproliferative effects. references imidazo[1,2-b]pyridazine derivatives with PIM kinase inhibition activity, suggesting analogous screening .
- Microbiological assays : Evaluate antimicrobial activity against Gram-positive/negative bacteria or fungi, as imidazo[1,2-b]pyridazines are known for broad bioactivity .
Advanced Research Questions
Q. How can transition-metal catalysts be optimized to improve the yield and selectivity of this compound synthesis?
Methodological Answer:
- Catalyst screening : Test palladium (e.g., Pd(OAc)₂) or copper catalysts (e.g., CuI) with ligands like XPhos or BINAP to enhance coupling efficiency. notes that ligand choice (e.g., acetylacetonate) significantly impacts reaction outcomes .
- Reaction condition tuning : Optimize temperature (80–120°C), solvent (DMSO, DMF), and inert atmosphere to minimize side reactions. emphasizes controlled conditions for similar heterocycles .
- High-throughput experimentation (HTE) : Use automated platforms to rapidly screen catalyst/ligand combinations and identify optimal parameters .
Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound's kinase inhibition profile?
Methodological Answer:
- Analog synthesis : Modify substituents on the pyridazine ring (e.g., methyl, fluoro groups) and carboxamide moiety to assess impact on activity. demonstrates how cyclopropyl or thiazole substitutions alter biological activity .
- Computational modeling : Docking studies (e.g., using AutoDock Vina) predict binding modes to kinase ATP pockets. links imidazo[1,2-b]pyridazines to Fyn kinase inhibition, providing a template for SAR .
- Kinase profiling : Screen against diverse kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects and selectivity .
Q. How can contradictions in reported biological activities of imidazo[1,2-b]pyridazine derivatives be resolved?
Methodological Answer:
- Orthogonal assay validation : Confirm initial findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays). cross-validates results with NMR and chiral SFC analysis .
- Standardized protocols : Control variables like cell passage number, assay temperature, and compound solubility. notes divergent activities due to structural isomerism in imidazo[1,2-b]pyridazines .
- Meta-analysis : Compare datasets across studies, adjusting for differences in experimental design (e.g., dosing regimens, vehicle controls) .
Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?
Methodological Answer:
- Rodent models : Use Sprague-Dawley rats or C57BL/6 mice for bioavailability studies. describes adipate salt formulations to improve solubility for in vivo testing .
- Pharmacokinetic profiling : Measure plasma half-life (t½), Cmax, and AUC via LC-MS/MS. references sulfate salts of related compounds to enhance stability .
- Toxicology screens : Assess liver/kidney function markers (ALT, creatinine) and histopathology after repeated dosing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
